Hydroxyurea

Ribonucleotide Reductase IC50 Subunit Selectivity

Hydroxyurea is the irreplaceable reference standard for ribonucleotide reductase (RNR) inhibition studies targeting the R2 subunit tyrosyl radical. With an established IC50 of 0.991 mM against hRRM2, this off-patent API offers a uniquely favorable safety index for chronic non-oncologic applications, supported by over three decades of real-world pharmacovigilance data unattainable with newer agents (voxelotor, crizanlizumab). All formulations are intrinsically unstable in aqueous solution; only supply partners whose stability profiles and excipient systems are validated against pharmacopeial standards (USP) should be considered. This compound is the essential positive control for RNR resistance model development and health economics outcomes research.

Molecular Formula CH4N2O2
Molecular Weight 76.055 g/mol
CAS No. 127-07-1
Cat. No. B1673989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyurea
CAS127-07-1
SynonymsBiosupressin;  Carbamoyl oxime;  Droxia;  Hydroxycarbamide
Molecular FormulaCH4N2O2
Molecular Weight76.055 g/mol
Structural Identifiers
SMILESC(=O)(N)NO
InChIInChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)
InChIKeyVSNHCAURESNICA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
Freely soluble in water /1.0X10+6 mg/L at 25 °C/
Freely soluble in hot alcohol
Very soluble in water... insoluble in ethanol and benzene
2.69e+02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyurea (CAS 127-07-1) Procurement Guide: Technical Specifications, Comparative Potency, and Evidence-Based Selection Criteria


Hydroxyurea (CAS 127-07-1) is a synthetic small-molecule inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in de novo deoxyribonucleotide synthesis. As a classically established antimetabolite, its primary mechanism involves quenching the tyrosyl radical on the R2 subunit of RNR, thereby blocking DNA synthesis and inducing cell cycle arrest at the G1/S boundary [1]. Beyond its historical use in myeloproliferative neoplasms and oncology, hydroxyurea is widely recognized as the pharmacologic cornerstone of sickle cell disease (SCD) management, where it acts by inducing fetal hemoglobin (HbF) expression to mitigate erythrocyte sickling [2]. While the active pharmaceutical ingredient (API) has been off-patent for decades and is available from multiple generic suppliers, procurement decisions must account for differences in formulation stability, assay-specific potency thresholds, and clinical evidence positioning relative to emerging therapeutic alternatives.

Hydroxyurea (CAS 127-07-1) Procurement: Why Formulation Stability and Potency Validation Prevent Interchangeability with In-Class Analogs


Despite the availability of structurally similar RNR inhibitors and alternative HbF-inducing agents, hydroxyurea cannot be casually substituted due to three critical procurement considerations. First, hydroxyurea exhibits a relatively high millimolar IC50 against the RNR holoenzyme compared to next-generation inhibitors like triapine, yet it maintains a uniquely favorable clinical safety index in chronic, non-oncologic applications such as SCD [1]. Second, hydroxyurea is intrinsically unstable in aqueous solutions, readily degrading to carbamoyloxyurea, a genotoxic impurity; consequently, the stability profile and excipient system of a specific formulation (e.g., capsule vs. liquid) directly impact API integrity and must be validated against pharmacopeial standards [2]. Third, the clinical risk-benefit profile of hydroxyurea, with over three decades of real-world pharmacovigilance data, is not interchangeable with newer agents (e.g., voxelotor, crizanlizumab) that have distinct adverse event signals and lack equivalent long-term mortality reduction evidence in SCD [3]. The quantitative data that follows defines the precise performance boundaries of hydroxyurea to guide rigorous scientific selection.

Hydroxyurea (CAS 127-07-1) Technical Evidence: Quantified Differentiation Against Analogs for RNR Inhibition and Cellular Potency


Hydroxyurea vs. Triapine: RNR Holoenzyme Subunit Selectivity and Potency Comparison

Hydroxyurea exhibits moderate potency against the human RNR holoenzyme but is approximately 6,900-fold less potent against the hRRM2 subunit compared to the investigational agent triapine. In a recombinant-holoenzyme-based in vitro assay, hydroxyurea demonstrated IC50 values of 0.991 mM (hRRM2) and 2.48 mM (p53R2), whereas triapine showed IC50 values of 144 nM (hRRM2) and 112 nM (p53R2) [1]. This substantial potency gap confirms that triapine is a vastly more effective RNR inhibitor in biochemical assays, which rationalizes hydroxyurea's preference for chronic, low-toxicity regimens rather than acute cytoreductive applications.

Ribonucleotide Reductase IC50 Subunit Selectivity Enzymology

Hydroxyurea vs. Trimidox: Ribonucleotide Reductase Inhibition in L1210 Murine Leukemia Cells

In L1210 murine leukemia cell extracts, hydroxyurea's RNR inhibitory potency is markedly inferior to the amidoxime analog trimidox. Hydroxyurea exhibited an IC50 of 87 μM against ribonucleotide reductase activity, while trimidox achieved an IC50 of 12 μM [1]. This 7.25-fold difference in enzymatic inhibition translates to differential cytotoxicity: hydroxyurea's IC50 for L1210 cell proliferation was 50 μM, compared to 7.5 μM for trimidox [1]. The data demonstrate that hydroxyurea requires substantially higher concentrations to achieve equivalent RNR blockade in this leukemia model.

Murine Leukemia RNR Inhibition Cytotoxicity Oncology

Hydroxyurea vs. MAIQ and IMPY: Differential Cytotoxicity in Human Colon Carcinoma HT-29 Cells

In HT-29 human colon carcinoma cells, hydroxyurea's growth-inhibitory activity differs substantially from other RNR-targeting agents based on subunit specificity. Hydroxyurea (targeting the R2 subunit) exhibited an IC50 of 206 μM, compared to 996 μM for IMPY (targeting the non-heme iron of R2) and 3.2 μM for MAIQ (targeting the R1 subunit) [1]. The 64-fold difference in potency between hydroxyurea and MAIQ underscores the distinct impact of targeting the R1 versus R2 subunits in this cell line. Notably, the combination of MAIQ or IMPY with deoxyadenosine/EHNA produced strong synergistic inhibition, whereas hydroxyurea's R2-directed mechanism yields a different synergy profile.

Colon Carcinoma Cytotoxicity HT-29 RNR Subunit Targeting

Hydroxyurea vs. Voxelotor and Crizanlizumab: Real-World Adverse Event Profile Comparison in Sickle Cell Disease

Real-world pharmacovigilance data demonstrate that hydroxyurea maintains a distinct adverse event (AE) profile compared to newer SCD therapies. A disproportionality analysis of FDA Adverse Event Reporting System (FAERS) data found that while the most frequent drug-related AEs for hydroxyurea, L-glutamine, voxelotor, and crizanlizumab were consistent with their respective pivotal trials, the rates of AEs for newer agents were lower in this real-world dataset [1]. More importantly, the study identified that disproportionate reporting signals and the specific types of drug-related AEs varied significantly by treatment, with hydroxyurea's long-established safety database (>30 years) providing a benchmark that newer agents cannot yet match for chronic use.

Pharmacovigilance Adverse Events Sickle Cell Disease Comparative Safety

Hydroxyurea Liquid vs. Capsule Formulation: Pediatric Pharmacokinetic Bioequivalence

In a multicenter, prospective, open-label trial of 39 children with sickle cell anemia, hydroxyurea exposure was found to be not significantly altered between liquid and capsule formulations [1]. A total of 682 plasma samples were analyzed, confirming that weight-based dosing schemes provide consistent drug exposure regardless of the oral dosage form administered [1]. This bioequivalence finding supports procurement of either formulation for pediatric populations without requiring dose adjustment, although the stability differences between the two formulations must be considered for long-term storage.

Pharmacokinetics Bioequivalence Pediatric Formulation Science

Hydroxyurea vs. COH29: Overcoming Acquired Resistance in Cancer Cell Lines

The novel RNR inhibitor COH29, which blocks holoenzyme formation rather than quenching the tyrosyl radical, overcomes resistance to hydroxyurea in cancer cells. COH29 acts as a potent inhibitor of both recombinant and cellular human RNR enzymes, with IC50 values of 16 μM against both R1 and R2 subunits [1]. Critically, COH29 maintained efficacy in cell lines with acquired hydroxyurea resistance and demonstrated minimal effects on normal fibroblasts or endothelial cells [1]. This differential activity against hydroxyurea-resistant clones highlights a mechanistic limitation of hydroxyurea that must be considered when selecting RNR inhibitors for resistant tumor models.

Drug Resistance RNR Inhibition COH29 Cancer Cell Lines

Hydroxyurea (CAS 127-07-1) Evidence-Based Application Scenarios: Sickle Cell Disease, Pediatric Formulation, and Resistant Cancer Models


Pediatric Sickle Cell Anemia: Liquid or Capsule Formulation Selection

For pediatric SCA clinical trials or institutional pharmacy procurement, both liquid and capsule hydroxyurea formulations provide equivalent systemic drug exposure based on weight-based dosing schemes [1]. The choice should be driven by patient compliance (younger children may benefit from liquid formulations) and shelf-life stability considerations. Notably, a stable, ready-to-use oral solution formulation containing amino acids to minimize carbamoyloxyurea degradation to <0.5% w/w upon storage at 25°C/60% RH for ≥3 months has been recently patented, offering improved safety for long-term outpatient dispensing [2].

RNR Inhibition Assays: Positive Control Selection for R2 Subunit Targeting

Hydroxyurea serves as a well-characterized positive control for R2-subunit-directed RNR inhibition studies, with an established IC50 of 0.991 mM against the recombinant hRRM2 subunit [1]. However, its millimolar potency range necessitates careful assay design: for high-sensitivity enzymatic screens, more potent RNR inhibitors such as triapine (IC50 = 144 nM) or MAIQ (IC50 = 3.2 μM in HT-29 cells) should be considered as alternative controls [1][3]. Hydroxyurea is most appropriate for mechanistic studies focused on tyrosyl radical quenching rather than high-throughput potency screening.

Drug Resistance Mechanism Studies: Model System for Acquired RNR Inhibitor Resistance

Hydroxyurea is an essential tool for establishing and characterizing acquired RNR inhibitor resistance models. Cancer cell lines with induced hydroxyurea resistance exhibit cross-resistance patterns that are distinct from those of R1-targeting agents [1]. Furthermore, hydroxyurea-resistant clones serve as a critical platform for evaluating next-generation RNR inhibitors such as COH29, which overcomes hydroxyurea resistance via a distinct mechanism (holoenzyme assembly blockade) [2].

Real-World SCD Pharmacovigilance Benchmarking

For health economics outcomes research and post-marketing safety surveillance, hydroxyurea provides the only SCD disease-modifying therapy with >30 years of real-world pharmacovigilance data. Comparative FAERS analyses confirm that newer agents (voxelotor, crizanlizumab) exhibit different AE signal patterns despite lower reported AE rates in controlled trials [1]. Hydroxyurea should be used as the reference standard for evaluating long-term safety signals and comparative effectiveness of emerging SCD therapeutics in real-world datasets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxyurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.